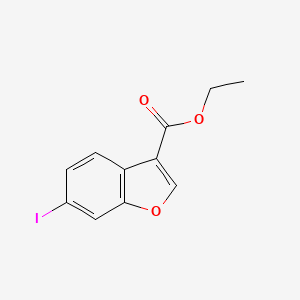

Ethyl 6-iodobenzofuran-3-carboxylate

Description

Significance of Benzofuran-3-carboxylate Core Structures in Contemporary Organic Synthesis

The benzofuran (B130515) scaffold, a fusion of a benzene (B151609) ring and a furan (B31954) ring, is a privileged structure in medicinal chemistry. Derivatives of benzofuran are known to exhibit a wide array of pharmacological activities. The incorporation of a carboxylate group, specifically at the 3-position, provides a crucial functional handle for synthetic chemists.

The benzofuran-3-carboxylate core is a key component in numerous synthetic and naturally occurring compounds with significant biological properties, including anticancer, antimicrobial, antifungal, and anti-inflammatory activities. mdpi.comtdcommons.org The ester functionality not only influences the electronic properties and bioavailability of the molecule but also serves as a versatile precursor for other functional groups. For example, it can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, esters, or other derivatives, allowing for the systematic exploration of structure-activity relationships (SAR). mdpi.comresearchgate.net The synthesis of various benzofuran-3-carboxylate esters is a subject of ongoing research, with methods often involving the cyclization of substituted phenols or salicylaldehydes. google.com

Table 1: Biological Activities Associated with the Benzofuran Scaffold

| Biological Activity | Description |

|---|---|

| Anticancer | Derivatives have shown cytotoxicity against various cancer cell lines. researchgate.net |

| Antimicrobial | Activity has been demonstrated against Gram-positive bacteria. mdpi.com |

| Antifungal | Certain derivatives exhibit inhibitory effects against fungal strains like Candida albicans. mdpi.com |

| Anti-inflammatory | The core structure is found in compounds with anti-inflammatory properties. |

Strategic Importance of Halogenation, Specifically Iodine, in Benzofuran Scaffold Functionalization

Halogenation is a powerful tool in organic synthesis for modifying the properties of a molecule and for enabling further chemical transformations. Introducing a halogen atom onto the benzofuran scaffold can significantly alter its biological activity and provides a reactive site for diversification. researchgate.net

Among the halogens, iodine is of particular strategic importance. The carbon-iodine (C-I) bond is the most reactive of the carbon-halogen bonds, making iodinated compounds excellent substrates for a variety of metal-catalyzed cross-coupling reactions. This reactivity allows for the efficient formation of new carbon-carbon and carbon-heteroatom bonds.

Key Cross-Coupling Reactions Utilizing Iodinated Aromatics:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl compounds.

Sonogashira Coupling: Reaction with terminal alkynes to create aryl-alkyne structures.

Heck Coupling: Reaction with alkenes to form substituted alkenes.

Buchwald-Hartwig Amination: Reaction with amines to form arylamine derivatives.

The presence of an iodine atom on the benzofuran ring, as in Ethyl 6-iodobenzofuran-3-carboxylate, transforms the otherwise inert aromatic C-H bond into a versatile functional handle, opening up a vast chemical space for the synthesis of novel derivatives. Patent literature describes the synthesis of benzofuran-6-carboxylic acid, a related structure, via an iodinated intermediate followed by a Sonogashira coupling reaction, highlighting the industrial relevance of this strategy.

Overview of this compound as a Key Synthetic Target and Intermediate

This compound emerges as a highly valuable, albeit specialized, synthetic intermediate. It combines the key features of the biologically relevant benzofuran-3-carboxylate core with a strategically placed iodine atom, priming it for use in complex molecule synthesis.

While detailed synthetic procedures and characterization for this specific molecule are not extensively documented in widely available scientific literature, its value can be inferred from the well-established principles of synthetic chemistry. General routes to such compounds may involve the cyclization of a suitably substituted iodophenol. For instance, a 4-iodophenol (B32979) derivative could be reacted with an appropriate three-carbon electrophile to construct the furan ring.

The primary utility of this compound lies in its role as a building block. Through palladium-catalyzed cross-coupling reactions at the C-6 position, a diverse range of substituents (aryl, alkyl, alkynyl, amino, etc.) can be introduced. This allows for the creation of libraries of novel benzofuran derivatives for screening in drug discovery programs or for the development of new organic materials. The ester at the C-3 position can be subsequently modified, providing another layer of molecular diversity. This dual functionality makes it a potent tool for chemists aiming to synthesize complex target molecules derived from the benzofuran scaffold.

Table 2: Potential Synthetic Transformations of this compound

| Position | Functional Group | Potential Reactions | Resulting Structure |

|---|---|---|---|

| C-6 | Iodine | Suzuki, Sonogashira, Heck, Buchwald-Hartwig Coupling | Arylated, Alkynylated, Alkenylated, Aminated Benzofurans |

| C-3 | Ethyl Carboxylate | Hydrolysis | Benzofuran-3-carboxylic acid |

| C-3 | Ethyl Carboxylate | Amidation (after hydrolysis) | Benzofuran-3-carboxamide |

| C-3 | Ethyl Carboxylate | Reduction | (Benzofuran-3-yl)methanol |

Structure

3D Structure

Properties

IUPAC Name |

ethyl 6-iodo-1-benzofuran-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9IO3/c1-2-14-11(13)9-6-15-10-5-7(12)3-4-8(9)10/h3-6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFRWVMXEYADRKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=COC2=C1C=CC(=C2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9IO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201232800 | |

| Record name | 3-Benzofurancarboxylic acid, 6-iodo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201232800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1363405-51-9 | |

| Record name | 3-Benzofurancarboxylic acid, 6-iodo-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1363405-51-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Benzofurancarboxylic acid, 6-iodo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201232800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Iii. Mechanistic Investigations of Synthetic Transformations Involving Ethyl 6 Iodobenzofuran 3 Carboxylate Precursors

Elucidation of Reaction Pathways in Benzofuran (B130515) Ring Formation

The construction of the benzofuran ring is a pivotal step in the synthesis of Ethyl 6-iodobenzofuran-3-carboxylate and its analogs. A common and versatile strategy involves the intramolecular cyclization of appropriately substituted phenols. For instance, a widely employed pathway is the palladium-catalyzed coupling of o-iodophenols with terminal alkynes, known as the Sonogashira coupling, followed by an intramolecular cyclization (heteroannulation). nih.govresearchgate.net

The plausible reaction pathway often begins with the formation of a key intermediate through the coupling of the phenolic precursor and an alkyne. For example, in a copper-catalyzed reaction, an iminium ion can be formed, which then reacts with a copper acetylide intermediate. nih.gov This is followed by an intramolecular nucleophilic attack by the phenolic oxygen onto the alkyne, leading to the closure of the furan (B31954) ring. Subsequent isomerization or tautomerization then yields the stable aromatic benzofuran system. nih.gov

Another well-established pathway is the acid-catalyzed cyclodehydration of α-aryloxy ketones. organic-chemistry.org In this mechanism, a protonated ketone intermediate is attacked by the aromatic ring's π-electrons, leading to a cyclized intermediate which then loses water to form the benzofuran ring. Lewis acids like titanium tetrachloride can also promote a one-step synthesis from phenols and α-haloketones, combining a Friedel–Crafts-like alkylation with intramolecular cyclodehydration. nih.gov

Visible-light-mediated catalysis offers a modern approach, where the reaction can be initiated by the generation of a radical species. For example, the reaction between disulfides and enynes can proceed via an enyne peroxo radical, leading to a peroxoenynthio intermediate. A subsequent 1,5-proton transfer reaction facilitates the cyclization and formation of the benzofuran product. nih.govacs.org

Catalytic Cycle Analysis in Metal-Mediated Syntheses

Metal-mediated syntheses are paramount in constructing the benzofuran scaffold efficiently. Palladium-catalyzed reactions are particularly prevalent. The catalytic cycle for a typical palladium-catalyzed cross-coupling reaction, such as a Sonogashira coupling followed by cyclization, generally involves the Pd(0)/Pd(II) redox couple. youtube.com

The catalytic cycle typically initiates with the oxidative addition of an aryl halide (e.g., an o-iodophenol derivative) to a Pd(0) complex. This step forms an arylpalladium(II) halide intermediate. youtube.com The next step is transmetalation , where, in the presence of a copper co-catalyst, a copper acetylide (formed from the terminal alkyne) transfers the alkynyl group to the palladium center, displacing the halide and forming an alkynyl-arylpalladium(II) complex. nih.govyoutube.com

Following transmetalation, an intramolecular insertion or nucleophilic attack occurs. The phenolic oxygen attacks the coordinated alkyne, leading to the cyclized product. The final step is reductive elimination , where the desired benzofuran product is released, and the Pd(0) catalyst is regenerated, allowing it to re-enter the catalytic cycle. youtube.com

Other metals also facilitate benzofuran synthesis through distinct catalytic cycles. For instance, gold-catalyzed reactions of alkynyl esters with quinols are proposed to start with the formation of an intermediate from the combination of the gold catalyst with the alkyne. nih.govacs.org Similarly, rhodium-catalyzed processes can involve C-H activation and annulation pathways. nih.gov

| Step | Catalyst State | Description |

| Oxidative Addition | Pd(0) → Pd(II) | The Pd(0) catalyst inserts into the carbon-iodine bond of the o-iodophenol precursor. |

| Transmetalation | Pd(II) | The alkynyl group (often as a copper acetylide) replaces the halide on the palladium complex. |

| Intramolecular Cyclization | Pd(II) | The phenolic oxygen attacks the alkyne, forming the furan ring. |

| Reductive Elimination | Pd(II) → Pd(0) | The benzofuran product is released, and the Pd(0) catalyst is regenerated for the next cycle. |

Identification and Characterization of Reaction Intermediates

The direct observation and characterization of reaction intermediates provide invaluable insight into reaction mechanisms. While many intermediates in catalytic cycles are transient, some have been successfully isolated or identified using spectroscopic techniques.

In the palladium-copper catalyzed heteroannulation of o-iodophenol with acetylenic substrates, an acyclic intermediate, 2-(3-hydroxy-3-methylbut-1-yn-1-yl)phenol, has been successfully isolated. This provides strong evidence that the reaction proceeds through a coupling step prior to the final cyclization to form the benzofuran ring. researchgate.net

In other synthetic routes, different types of intermediates are proposed. For example, in the reaction of quinones with cyanoacetic esters, a hydroquinone (B1673460) intermediate is suggested to form after a Michael-type addition. This hydroquinone is then oxidized by the starting quinone to a substituted quinone, which undergoes further reaction and eventual intramolecular cyclization. mdpi.org Similarly, in syntheses starting from 1-(2-hydroxyphenyl)-2-chloroethanones, the addition of Grignard reagents generates alkoxide intermediates, which are precursors to the cyclized benzofuran products. organic-chemistry.org

Spectroscopic methods such as NMR can be used to characterize these intermediates. For example, in the synthesis of ethyl 1-allyl-1H-indole-2-carboxylate, the formation of the N-alkylated product was confirmed by the disappearance of the indole (B1671886) NH proton signal in the ¹H-NMR spectrum and the appearance of signals corresponding to the new alkyl group. mdpi.com Similar characterization techniques can be applied to intermediates in benzofuran synthesis to confirm their structure.

Influence of Reaction Parameters on Selectivity and Yield

The outcome of a synthetic transformation, including yield and selectivity, is highly dependent on various reaction parameters. The synthesis of benzofuran precursors is no exception, and extensive studies have been conducted to optimize these conditions.

Solvent: The choice of solvent can dramatically affect reaction rates and even alter reaction pathways. nih.gov For instance, in the titanium tetrachloride-promoted synthesis of benzofurans, trifluoroethanol (TFE) was found to be a superior solvent compared to dichloromethane (B109758) (CH₂Cl₂), toluene (B28343), acetonitrile (B52724) (CH₃CN), or tetrahydrofuran (B95107) (THF), leading to significantly higher yields. nih.gov In some palladium-catalyzed reactions, polar aprotic solvents like dimethylformamide (DMF) or coordinating solvents like acetonitrile are often employed to facilitate the dissolution of reagents and stabilize catalytic species.

Temperature: Reaction temperature is a critical parameter that can influence reaction kinetics and the stability of intermediates. Higher temperatures generally increase the reaction rate but can also lead to the formation of undesired byproducts. In a study on the synthesis of 2-substituted benzo[b]furans, it was found that increasing the temperature from 25°C to 70°C was beneficial for both the reaction rate and efficiency. nih.gov However, in some cases, lower temperatures are necessary to control selectivity.

Catalyst Loading and Ligands: In metal-mediated reactions, the nature of the catalyst, its concentration (loading), and the ligands coordinated to the metal center are crucial. Different palladium catalysts, such as Pd(OAc)₂ and (PPh₃)₂PdCl₂, can exhibit different efficiencies. researchgate.net The choice of ligand can also be critical; for example, in palladium-catalyzed nucleophilic substitution reactions, dppf was found to be effective with nitrogen nucleophiles, whereas XPhos was more efficient for sulfur, oxygen, and carbon nucleophiles. unicatt.it Reducing catalyst loading is often desirable for economic and environmental reasons, but it can lead to lower conversion rates if not properly optimized. nih.gov

| Parameter | Effect on Reaction | Example | Reference |

| Solvent | Can significantly alter reaction conversion and rate. | Using TFE instead of CH₂Cl₂ or toluene increased yield from ~35% to 76% in a TiCl₄-promoted synthesis. | nih.gov |

| Temperature | Affects reaction rate and efficiency; higher temperatures can lead to byproducts. | Increasing temperature from 50°C to 70°C improved yield from 45% to 76%. | nih.gov |

| Catalyst Loading | Lowering the catalyst amount can decrease reaction efficiency. | Decreasing TiCl₄ from 1.0 eq to 0.2 eq dropped the yield from 76% to 16%. | nih.gov |

| Catalyst/Ligand | The choice of metal and ligand can determine the success and regioselectivity of the reaction. | In a Pd-catalyzed reaction, the Pd₂(dba)₃/dppf system was optimal for N-nucleophiles, while [Pd(η³-C₃H₅)Cl]₂/XPhos was better for C/S/O-nucleophiles. | unicatt.it |

Iv. Advanced Spectroscopic and Structural Characterization of Ethyl 6 Iodobenzofuran 3 Carboxylate and Its Analogues

High-Resolution Nuclear Magnetic Resonance Spectroscopy (1D and 2D NMR) for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For Ethyl 6-iodobenzofuran-3-carboxylate, a combination of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) experiments would be employed for unambiguous assignment of all proton and carbon signals.

¹H NMR: The proton spectrum would reveal distinct signals for each unique proton in the molecule. The ethyl group would present as a characteristic quartet for the methylene (B1212753) (-CH₂) protons coupled to the methyl protons, and a triplet for the terminal methyl (-CH₃) protons. The protons on the benzofuran (B130515) core would appear in the aromatic region (typically δ 7.0-8.5 ppm). The iodine atom at the C6 position would influence the chemical shifts of adjacent protons (H5 and H7) through its electronic and anisotropic effects. The H2 proton on the furan (B31954) ring is expected to be a singlet and appear at a relatively downfield position.

¹³C NMR: The carbon spectrum provides a signal for each unique carbon atom. The carbonyl carbon of the ester group would be found significantly downfield (δ ~160-170 ppm). The carbons of the ethyl group would appear in the upfield region. The aromatic and heterocyclic carbons would resonate between δ 100-160 ppm. The carbon atom directly bonded to the iodine (C6) would show a characteristic shift to a higher field (lower ppm value) compared to its non-halogenated analogue, a phenomenon known as the "heavy atom effect".

The following table presents typical ¹³C NMR chemical shifts for a related analogue, diethyl 5-amino-3-(3-chlorophenyl)furan-2,4-dicarboxylate, which helps to illustrate the expected regions for the signals. semanticscholar.org

| Functional Group | Chemical Shift (δ) in ppm |

| Ester Carbonyl (C=O) | 163.9, 161.6 |

| Aromatic/Heterocyclic Carbons | 157.8, 145.2, 135.2, 130.2, 129.2, 127.0, 126.6, 126.2, 113.2, 91.3 |

| Methylene Carbon (-OCH₂) | 59.6, 58.9 |

| Methyl Carbon (-CH₃) | 12.9, 12.7 |

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. By diffracting X-rays off a single crystal, one can generate a precise electron density map, revealing bond lengths, bond angles, and intermolecular interactions.

While the crystal structure for this compound has not been reported, the structure of a close analogue, Ethyl 5,6-dihydroxybenzofuran-3-carboxylate , provides valuable insight into the expected molecular geometry and packing. researchgate.net Analysis of this analogue reveals key structural features that would likely be conserved. researchgate.net

The benzofuran core is expected to be essentially planar, with the ethyl carboxylate group at the C3 position. The orientation of the ester group relative to the ring system is a key conformational feature. Intermolecular interactions, such as hydrogen bonding (if applicable) and π-π stacking of the aromatic rings, would dictate the crystal packing arrangement. For the iodo-analogue, halogen bonding involving the iodine atom could be a significant intermolecular force influencing the solid-state architecture.

Below is a table summarizing the crystallographic data for the analogue Ethyl 5,6-dihydroxybenzofuran-3-carboxylate. researchgate.net

| Parameter | Value |

| Chemical Formula | C₁₁H₁₀O₅ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.9847(3) |

| b (Å) | 10.5228(3) |

| c (Å) | 11.2032(4) |

| α (°) | 106.484(3) |

| β (°) | 93.420(3) |

| γ (°) | 103.646(3) |

| Volume (ų) | 977.84(6) |

| Z (molecules/unit cell) | 4 |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a molecule. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) with very high precision (typically to four or more decimal places). This allows for the calculation of a unique elemental formula, distinguishing between compounds with the same nominal mass.

For this compound (C₁₁H₉IO₃), HRMS would be used to verify its molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass. The presence of iodine, with its characteristic isotopic signature, would be readily identifiable.

The table below shows the calculated exact mass for the primary molecular ions of this compound.

| Ion Formula | Calculated Exact Mass (m/z) |

| [C₁₁H₉IO₃]⁺ ([M]⁺) | 315.9647 |

| [C₁₁H₁₀IO₃]⁺ ([M+H]⁺) | 316.9725 |

| [C₁₁H₉INaO₃]⁺ ([M+Na]⁺) | 338.9545 |

In addition to confirming the molecular formula, mass spectrometry provides structural information through analysis of fragmentation patterns. Upon ionization (e.g., via Electron Ionization or Electrospray Ionization), the molecule can break apart into smaller, characteristic fragments. For this compound, expected fragmentation pathways could include:

Loss of the ethoxy group (-•OCH₂CH₃) from the ester.

Loss of ethylene (B1197577) (C₂H₄) via McLafferty rearrangement.

Cleavage of the ester group to lose C₂H₅O₂.

Loss of the iodine atom.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of molecular bonds. These methods are highly effective for identifying the functional groups present in a molecule, as each group exhibits characteristic absorption or scattering frequencies. FT-IR and Raman are complementary techniques; FT-IR measures the absorption of infrared light, while Raman measures the inelastic scattering of monochromatic light. bldpharm.com

For this compound, the vibrational spectra would be dominated by bands corresponding to the ester and the substituted benzofuran core. Based on data from related benzofuran and ester-containing compounds, the following key vibrational bands can be predicted. researchgate.netscialert.netresearchgate.net

| Functional Group/Vibration | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H stretch | FT-IR, Raman | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H stretch (ethyl) | FT-IR, Raman | 2980 - 2850 | Medium |

| Ester C=O stretch | FT-IR, Raman | 1725 - 1705 | Strong (IR), Medium (Raman) |

| Aromatic C=C stretch | FT-IR, Raman | 1620 - 1450 | Medium-Strong |

| C-O-C stretch (ether/ester) | FT-IR, Raman | 1300 - 1050 | Strong |

| C-I stretch | FT-IR, Raman | 600 - 500 | Medium-Strong |

The most prominent band in the FT-IR spectrum would be the intense carbonyl (C=O) stretch of the ethyl ester group. The C-O stretching vibrations of the ester and the furan ether linkage would also be strong and clearly identifiable. The aromatic C=C stretching vibrations provide a fingerprint of the benzofuran ring system. The C-I stretching vibration, expected at a low frequency, would confirm the presence of the iodine substituent.

Electronic Spectroscopy (UV-Vis) for π-System Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, which corresponds to electronic transitions within the molecule, typically from a π bonding or non-bonding orbital to a π* anti-bonding orbital. It is an excellent technique for characterizing the conjugated π-system of a molecule.

The UV-Vis spectrum of this compound is expected to show characteristic absorption bands related to the benzofuran chromophore. The parent compound, benzofuran, exhibits absorption maxima around 245 nm, 278 nm, and 285 nm in alcohol. nih.gov The substitution on the benzofuran ring significantly influences the position and intensity of these absorption bands. researchgate.net

The ethyl carboxylate group at the C3 position and the iodine atom at the C6 position both act as auxochromes, modifying the electronic properties of the benzofuran π-system. The ester group, being a deactivating group, and the iodine atom, with its ability to participate in charge-transfer interactions, will cause shifts in the absorption maxima (either bathochromic, to longer wavelengths, or hypsochromic, to shorter wavelengths) compared to the unsubstituted parent compound. Theoretical studies on substituted benzofurans show a marked dependence of the first electronic absorption band on the position and nature of the substituent. researchgate.net The spectrum would provide empirical evidence of the extent of π-conjugation across the molecular framework.

V. Computational Chemistry and Theoretical Studies of Ethyl 6 Iodobenzofuran 3 Carboxylate

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has become a cornerstone of modern computational chemistry for investigating the electronic structure of molecules. bhu.ac.inmaterialsciencejournal.org This method is favored for its balance of accuracy and computational efficiency, making it well-suited for studying medium-sized organic molecules like Ethyl 6-iodobenzofuran-3-carboxylate. DFT calculations can predict a wide range of properties, from geometric parameters to electronic and spectroscopic features. orientjchem.orgorientjchem.org

Geometric optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. eurjchem.com For this compound, DFT methods, such as the B3LYP functional combined with a basis set like 6-311G(d,p), are employed to calculate the equilibrium geometry. bhu.ac.inmaterialsciencejournal.org This process yields crucial data on bond lengths, bond angles, and dihedral angles that define the molecular structure.

Table 1: Illustrative Optimized Geometric Parameters for a Benzofuran (B130515) Scaffold (Calculated via DFT) This table presents typical parameter values for a benzofuran derivative as direct computational results for this compound are not available. The values are based on findings for structurally related molecules. orientjchem.orgorientjchem.org

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Length | C=O (ester) | ~1.21 Å |

| Bond Length | C-O (ester) | ~1.35 Å |

| Bond Length | C-I | ~2.10 Å |

| Bond Angle | O=C-O (ester) | ~124° |

| Bond Angle | C-C-I | ~119° |

The electronic properties of a molecule are critical to understanding its reactivity. DFT is used to calculate several key descriptors.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. materialsciencejournal.org The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy gap between HOMO and LUMO (ΔE) is a significant indicator of chemical stability; a larger gap implies higher stability and lower reactivity. materialsciencejournal.org For this compound, the HOMO is expected to be distributed across the electron-rich benzofuran ring, while the LUMO would likely be localized on the electron-withdrawing ethyl carboxylate group.

Molecular Electrostatic Potential (MEP): The MEP map is a visual tool that illustrates the charge distribution on the molecule's surface. bhu.ac.in It identifies regions that are rich or deficient in electrons, which correspond to sites for electrophilic and nucleophilic attack, respectively. In an MEP map, red areas indicate negative electrostatic potential (electron-rich, nucleophilic sites), while blue areas denote positive potential (electron-poor, electrophilic sites). bhu.ac.in For this compound, negative potential is anticipated around the oxygen atoms of the furan (B31954) ring and the carboxylate group, while the hydrogen atoms of the ethyl group would exhibit positive potential.

Table 2: Key Global Reactivity Descriptors Formulas and interpretations are based on established DFT principles. materialsciencejournal.org

| Descriptor | Formula | Interpretation |

| Energy Gap (ΔE) | ELUMO - EHOMO | Measure of chemical stability and reactivity. |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | The ability of a molecule to attract electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to change in electron distribution. |

| Electrophilicity Index (ω) | χ² / (2η) | A measure of the molecule's electrophilic nature. |

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. orientjchem.org These theoretical calculations are invaluable for assigning specific vibrational modes to experimentally observed spectral bands. researchgate.net Calculated frequencies are often multiplied by a scaling factor (e.g., ~0.96) to correct for anharmonicity and other systematic errors in the computational method. orientjchem.orgnih.gov For this compound, this analysis would allow for the precise assignment of vibrations such as the C=O stretch of the ester, the C-I stretch, and various stretching and bending modes of the aromatic rings.

Table 3: Illustrative Vibrational Frequencies and Their Assignments This table shows representative frequency values for key functional groups found in the target molecule, based on DFT studies of similar compounds. researchgate.netnih.gov

| Functional Group | Vibrational Mode | Typical Calculated Frequency (cm⁻¹) |

| Ester C=O | Stretching | ~1730-1750 |

| Aromatic C=C | Stretching | ~1580-1610 |

| Furan C-O-C | Asymmetric Stretching | ~1240-1270 |

| C-I | Stretching | ~500-600 |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron delocalization and intramolecular interactions that contribute to molecular stability. wisc.edursc.org It examines charge transfer events from filled "donor" orbitals to empty "acceptor" orbitals. orientjchem.org The stabilization energy (E(2)) associated with each donor-acceptor interaction quantifies its significance. Higher E(2) values indicate stronger interactions and greater stabilization. orientjchem.org

Table 4: Representative NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) This table illustrates the type of data obtained from NBO analysis, with interactions and energies based on studies of molecules with similar functional groups. orientjchem.org

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

| π (C1-C2) | π* (C3-C4) | ~20-25 | π-conjugation in the aromatic ring |

| LP (O-furan) | π* (C-C adjacent) | ~15-20 | Lone pair delocalization |

| LP (O-ester) | π* (C=O) | ~25-30 | Resonance stabilization of the ester |

Quantum Theory of Atoms in Molecules and Crystals (QTAMC) for Intermolecular Interactions

The Quantum Theory of Atoms in Molecules (QTAMC), also known as Atoms in Molecules (AIM) theory, analyzes the topology of the electron density to provide a rigorous definition of atoms, chemical bonds, and intermolecular interactions. researchgate.netscispace.com A key feature of this analysis is the identification of bond critical points (BCPs)—points of minimum electron density along a bond path. researchgate.net The properties of the electron density (ρ) and its Laplacian (∇²ρ) at a BCP are used to classify the nature of the chemical interaction. For example, a high ρ and a negative ∇²ρ are characteristic of a shared (covalent) interaction, while low ρ and positive ∇²ρ indicate a closed-shell interaction, such as a hydrogen bond or a halogen bond.

In Silico Modeling of Molecular Recognition and Binding (e.g., Molecular Docking Studies with Biological Receptors)

In silico techniques like molecular docking are essential tools in drug discovery for predicting how a small molecule (ligand) might interact with a biological target, typically a protein or enzyme. nih.govresearchgate.net Docking algorithms place the ligand into the active site of a receptor and score the different poses based on calculated binding affinities, usually expressed in kcal/mol. nih.gov This method helps to identify potential drug candidates and provides hypotheses about the molecular basis of their activity. nih.gov

No specific molecular docking studies for this compound have been reported. However, the benzofuran scaffold is a well-known privileged structure in medicinal chemistry, found in numerous compounds with diverse biological activities. nih.govresearchgate.net Therefore, it is plausible to perform docking studies to explore the binding potential of this compound against various known biological targets. For instance, given that many benzofuran derivatives target protein kinases, a receptor like the Epidermal Growth Factor Receptor (EGFR) could be a hypothetical target. nih.gov Such a study would predict the binding energy and identify key amino acid residues in the active site that interact with the molecule through hydrogen bonds, hydrophobic interactions, or halogen bonds involving the iodine atom.

Table 5: Hypothetical Molecular Docking Results for this compound with a Protein Kinase Active Site This table is an illustrative example of the output from a molecular docking simulation, showing potential interactions. nih.govnih.gov

| Parameter | Result |

| Predicted Binding Affinity | -8.5 kcal/mol |

| Interacting Residue 1 | Thr790 |

| Interaction Type | Hydrogen bond with ester carbonyl oxygen |

| Interacting Residue 2 | Met793 |

| Interaction Type | Hydrophobic interaction with benzofuran ring |

| Interacting Residue 3 | Lys745 |

| Interaction Type | Halogen bond with iodine atom |

| Interacting Residue 4 | Leu844 |

| Interaction Type | Hydrophobic interaction with ethyl group |

Vi. Derivatization and Functionalization Strategies for Ethyl 6 Iodobenzofuran 3 Carboxylate

Palladium-Catalyzed Cross-Coupling Reactions at the C-6 Position

The iodine substituent at the C-6 position is a prime handle for forming new carbon-carbon and carbon-heteroatom bonds through palladium-catalyzed cross-coupling reactions. rsc.org These reactions are fundamental in medicinal chemistry and materials science for constructing complex molecular frameworks from simpler precursors. The high reactivity of the aryl iodide bond allows these couplings to proceed under relatively mild conditions with high efficiency. nih.gov

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for the formation of C-C bonds, particularly for synthesizing biaryl and heteroaryl compounds. nih.gov This reaction involves the coupling of an organohalide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govnih.gov For Ethyl 6-iodobenzofuran-3-carboxylate, the Suzuki-Miyaura coupling provides a direct route to introduce a variety of aryl and heteroaryl groups at the C-6 position.

The reaction is highly versatile due to the commercial availability of a vast array of boronic acids and the tolerance of the reaction to numerous functional groups. nih.gov Typical catalytic systems involve a palladium source like Palladium(II) acetate (B1210297) (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), often in combination with a phosphine (B1218219) ligand, and a base such as potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄) in a solvent system like dioxane/water or THF/water. researchgate.netmdpi.com

Table 1: Representative Suzuki-Miyaura Coupling Reactions Reaction conditions are generalized based on typical procedures for aryl iodides.

| Entry | Boronic Acid Partner | Product (6-Substituted Benzofuran) | Typical Catalyst/Base | Expected Yield |

| 1 | Phenylboronic acid | Ethyl 6-phenylbenzofuran-3-carboxylate | Pd(PPh₃)₄ / K₂CO₃ | High |

| 2 | 4-Methoxyphenylboronic acid | Ethyl 6-(4-methoxyphenyl)benzofuran-3-carboxylate | Pd(OAc)₂ / SPhos / K₃PO₄ | High |

| 3 | Thiophene-2-boronic acid | Ethyl 6-(thiophen-2-yl)benzofuran-3-carboxylate | PdCl₂(dppf) / Cs₂CO₃ | Good to High |

| 4 | Pyridine-3-boronic acid | Ethyl 6-(pyridin-3-yl)benzofuran-3-carboxylate | Pd(OAc)₂ / PPh₃ / K₂CO₃ | Good |

The Sonogashira coupling is a fundamental reaction for the formation of a bond between an sp² carbon of an aryl halide and an sp carbon of a terminal alkyne. researchgate.net This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst. rsc.org It provides a direct and efficient method for introducing alkynyl functionalities onto the benzofuran (B130515) scaffold at the C-6 position. These alkynyl-substituted benzofurans are valuable intermediates for the synthesis of more complex molecules, including natural products and conjugated materials. researchgate.net

The standard conditions involve a palladium source such as Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂), a copper salt like copper(I) iodide (CuI), and a base, typically an amine such as triethylamine (B128534) (Et₃N) or diisopropylamine (B44863) (DIPA), which also serves as the solvent. clockss.org

Table 2: Representative Sonogashira Coupling Reactions Reaction conditions are generalized based on typical procedures for aryl iodides.

| Entry | Terminal Alkyne Partner | Product (6-Substituted Benzofuran) | Typical Catalyst/Base | Expected Yield |

| 1 | Phenylacetylene | Ethyl 6-(phenylethynyl)benzofuran-3-carboxylate | PdCl₂(PPh₃)₂ / CuI / Et₃N | High |

| 2 | Ethynyltrimethylsilane | Ethyl 6-((trimethylsilyl)ethynyl)benzofuran-3-carboxylate | PdCl₂(PPh₃)₂ / CuI / DIPA | High |

| 3 | Propargyl alcohol | Ethyl 6-(3-hydroxyprop-1-yn-1-yl)benzofuran-3-carboxylate | Pd(PPh₃)₄ / CuI / Et₃N | Good to High |

| 4 | 1-Heptyne | Ethyl 6-(hept-1-yn-1-yl)benzofuran-3-carboxylate | PdCl₂(PPh₃)₂ / CuI / Et₃N | High |

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene in the presence of a base. organic-chemistry.org This reaction is a powerful tool for the synthesis of substituted alkenes, offering excellent control over stereoselectivity, typically favoring the trans isomer. organic-chemistry.org Applying the Heck reaction to this compound allows for the direct attachment of various alkenyl groups at the C-6 position.

The reaction typically employs a palladium catalyst like Pd(OAc)₂, often with a phosphine ligand, and a base such as triethylamine or potassium carbonate. nih.gov A variety of alkenes, including styrenes, acrylates, and other vinyl derivatives, can be used as coupling partners.

Table 3: Representative Heck Coupling Reactions Reaction conditions are generalized based on typical procedures for aryl iodides.

| Entry | Alkene Partner | Product (6-Substituted Benzofuran) | Typical Catalyst/Base | Expected Yield |

| 1 | Styrene | Ethyl 6-((E)-styryl)benzofuran-3-carboxylate | Pd(OAc)₂ / P(o-tol)₃ / Et₃N | Good to High |

| 2 | Ethyl acrylate | Ethyl 6-(3-ethoxy-3-oxoprop-1-en-1-yl)benzofuran-3-carboxylate | Pd(OAc)₂ / PPh₃ / K₂CO₃ | Good |

| 3 | 1-Octene | Ethyl 6-((E)-oct-1-en-1-yl)benzofuran-3-carboxylate | PdCl₂(PPh₃)₂ / Et₃N | Moderate to Good |

| 4 | Acrylonitrile | Ethyl 6-(2-cyanovinyl)benzofuran-3-carboxylate | Pd(OAc)₂ / NaOAc | Good |

Carbonylative cross-coupling reactions introduce a carbonyl group (C=O) between the aryl halide and the coupling partner by incorporating carbon monoxide (CO). This three-component reaction is a highly efficient method for synthesizing ketones, amides, and esters directly from aryl halides. researchgate.net For this compound, this strategy enables the one-step synthesis of 6-aroyl, 6-carbamoyl, or 6-alkoxycarbonyl derivatives.

These reactions are typically performed under a carbon monoxide atmosphere using a palladium catalyst. researchgate.net The specific product depends on the nucleophile used. For example, using an organoboron reagent (carbonylative Suzuki coupling) yields a ketone, while using an amine (aminocarbonylation) yields an amide. researchgate.netresearchgate.net

Table 4: Representative Carbonylative Cross-Coupling Reactions Reaction conditions are generalized based on typical procedures for aryl iodides.

| Entry | Coupling Partner (Nucleophile) | Product (6-Substituted Benzofuran) | Typical Catalyst/CO Source | Expected Yield |

| 1 | Phenylboronic acid | Ethyl 6-benzoylbenzofuran-3-carboxylate | Pd(OAc)₂ / PPh₃ / CO gas | Good |

| 2 | Diethylamine | Ethyl 6-(diethylcarbamoyl)benzofuran-3-carboxylate | PdCl₂(dppf) / CO gas | Good to High |

| 3 | Methanol | Ethyl 6-(methoxycarbonyl)benzofuran-3-carboxylate | Pd(OAc)₂ / PPh₃ / CO gas | Good |

Carboalkoxylation is a specific type of carbonylative coupling where an aryl halide reacts with an alcohol and carbon monoxide to form an ester. This palladium-catalyzed reaction provides a direct route to introduce an alkoxycarbonyl (ester) group. For this compound, this would result in the formation of a diester derivative, specifically introducing a new ester functionality at the C-6 position. The reaction conditions are similar to other carbonylative couplings, requiring a palladium catalyst, a base, an alcohol (which often serves as the solvent), and a source of carbon monoxide. researchgate.net

Transformations of the Ethyl Carboxylate Moiety

The ethyl carboxylate group at the C-3 position offers a second site for derivatization, allowing for modifications of the electronic and steric properties of the molecule. These transformations typically involve standard organic reactions such as hydrolysis, reduction, and amidation.

Hydrolysis: The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid, 6-iodobenzofuran-3-carboxylic acid. This transformation is typically achieved under basic conditions through saponification, using an aqueous solution of a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) followed by acidic workup. chemguide.co.uklibretexts.org The resulting carboxylic acid is a key intermediate for further functionalization, such as amide bond formation.

Reduction: The ester can be reduced to a primary alcohol, (6-iodobenzofuran-3-yl)methanol. Potent reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (B95107) (THF) are commonly used for this transformation. The resulting alcohol can be used in subsequent reactions, for example, as a precursor for ethers or aldehydes. nih.gov

Amidation: The ethyl ester can be converted into a variety of amides. This can be accomplished directly by heating the ester with a primary or secondary amine (ammonolysis), although this method often requires harsh conditions. A more common and milder approach involves a two-step sequence: first, hydrolysis of the ester to the carboxylic acid, followed by a coupling reaction with an amine using a peptide coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of an activator like 1-Hydroxybenzotriazole (HOBt). google.comlookchemmall.com This method allows for the synthesis of a wide array of N-substituted amides.

Table 5: Representative Transformations of the Ethyl Carboxylate Group

| Transformation | Reagent(s) | Product |

| Hydrolysis | 1. NaOH (aq), Heat; 2. HCl (aq) | 6-Iodobenzofuran-3-carboxylic acid |

| Reduction | LiAlH₄, THF | (6-Iodobenzofuran-3-yl)methanol |

| Amidation (via acid) | 1. Hydrolysis; 2. Benzylamine, EDCI, HOBt | N-Benzyl-6-iodobenzofuran-3-carboxamide |

| Amidation (via acid) | 1. Hydrolysis; 2. Morpholine, T3P | (6-Iodobenzofuran-3-yl)(morpholino)methanone |

Hydrolysis to Carboxylic Acid

The conversion of the ethyl ester to the corresponding carboxylic acid, 6-iodobenzofuran-3-carboxylic acid, is a fundamental transformation. This reaction is typically achieved through saponification, which involves heating the ester with a base, such as sodium hydroxide or potassium hydroxide, in a suitable solvent system like aqueous ethanol (B145695) or methanol. The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the ester carbonyl, leading to the formation of a carboxylate salt. Subsequent acidification with a mineral acid, such as hydrochloric acid, protonates the carboxylate to yield the final carboxylic acid product.

Table 1: Hypothetical Reaction Conditions for Hydrolysis

| Reagents | Solvent | Temperature | Reaction Time | Product |

|---|---|---|---|---|

| NaOH | Ethanol/Water | Reflux | 2-4 h | 6-iodobenzofuran-3-carboxylic acid |

| KOH | Methanol/Water | 60 °C | 3-6 h | 6-iodobenzofuran-3-carboxylic acid |

Amidation and Other Ester Transformations

The ethyl ester of this compound can be converted into a variety of amides through reaction with primary or secondary amines. This transformation often requires the use of coupling agents to activate the carboxylic acid (if hydrolyzed first) or can proceed directly from the ester under certain conditions, such as aminolysis at elevated temperatures. Common coupling agents for amidation starting from the corresponding carboxylic acid include carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), often in the presence of an activating agent like HOBt (1-hydroxybenzotriazole).

Transesterification, the conversion of the ethyl ester to other esters (e.g., methyl, benzyl), can be accomplished by treating the compound with a different alcohol in the presence of an acid or base catalyst.

Table 2: Potential Amidation and Transesterification Reactions

| Starting Material | Reagents | Product | Reaction Type |

|---|---|---|---|

| 6-iodobenzofuran-3-carboxylic acid | RNH₂, EDC, HOBt | N-alkyl-6-iodobenzofuran-3-carboxamide | Amidation |

| This compound | R₂NH, heat | N,N-dialkyl-6-iodobenzofuran-3-carboxamide | Aminolysis |

Selective Functionalization of the Benzofuran Ring System (excluding C-6 iodide)

The benzofuran ring is an electron-rich system, making it susceptible to electrophilic substitution reactions. The directing effects of the fused benzene (B151609) ring and the oxygen heteroatom, as well as the electron-withdrawing nature of the ester group at C-3, will influence the regioselectivity of these reactions. Positions C-2, C-4, and C-7 are potential sites for functionalization. For instance, Vilsmeier-Haack formylation could potentially introduce a formyl group at the C-2 position. Friedel-Crafts acylation might also occur, though the conditions would need to be carefully controlled to avoid reaction at other sites. Halogenation with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) could also lead to substitution on the benzofuran ring, likely at the C-2 position.

Exploration of Functional Group Tolerance in Derivatization Reactions

The synthetic utility of this compound is enhanced by the compatibility of its existing functional groups with a range of reaction conditions. The C-6 iodo group is relatively stable but can participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck couplings). The key to successful derivatization lies in choosing reaction conditions that are selective for the desired transformation while leaving other functional groups intact. For example, when performing a Suzuki coupling at the C-6 position, the ester group at C-3 would be expected to be stable under typical palladium-catalyzed conditions. Conversely, harsh acidic or basic conditions used for other transformations might lead to the hydrolysis of the ester. The tolerance of the benzofuran ring to various reagents is also a critical consideration, as strong oxidizing or reducing agents could potentially disrupt the aromatic system.

Vii. Research Applications of Ethyl 6 Iodobenzofuran 3 Carboxylate and Its Derivatives

Role as a Versatile Synthetic Building Block and Intermediate in Complex Organic Synthesis

The structure of Ethyl 6-iodobenzofuran-3-carboxylate makes it an exceptionally useful synthetic intermediate. The benzofuran (B130515) nucleus is a common scaffold in many biologically active molecules and natural products. nih.govrsc.org The true versatility of this compound, however, lies in the reactivity of its specific functional groups.

The iodine atom at the 6-position is a key handle for introducing molecular diversity. As an aryl iodide, it readily participates in a variety of palladium-catalyzed cross-coupling reactions. These include, but are not limited to, Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. This allows for the straightforward attachment of a wide range of substituents, such as aryl, alkynyl, and amino groups, to the benzofuran core. The synthesis of complex, multi-substituted benzofurans often relies on such strategies, where an iodo-substituted precursor is fundamental. researchgate.net For example, iodocyclization of 2-alkynylphenols is a common method to produce 3-iodobenzofurans, which are then further functionalized. researchgate.net Similarly, the 6-iodo position on this compound serves as a strategic point for elaboration.

Furthermore, the ethyl carboxylate group at the 3-position offers another site for chemical modification. It can be easily hydrolyzed to the corresponding carboxylic acid, which can then be converted into a variety of other functional groups, such as amides, esters, or ketones. This allows for the exploration of structure-activity relationships and the optimization of pharmacokinetic properties. The synthesis of N'-benzylidene benzofuran-3-carbohydrazides, which have shown antitubercular and antifungal activity, begins with the corresponding 3-ethoxycarbonyl benzofurans.

Contributions to Medicinal Chemistry Research Through Scaffold Design and In Vitro Mechanistic Studies

The benzofuran scaffold is considered a "privileged structure" in medicinal chemistry due to its prevalence in compounds exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. nih.govrsc.orgmdpi.com this compound serves as an excellent starting point for the design of novel therapeutic agents by providing a robust core that can be systematically modified.

The design of new drug candidates often involves creating a library of related compounds based on a central scaffold. The dual reactivity of this compound (at the C-6 and C-3 positions) is highly advantageous for this purpose. Researchers can generate a diverse set of derivatives to probe interactions with biological targets and conduct in vitro mechanistic studies. For instance, benzofuran derivatives have been investigated as inhibitors of enzymes crucial to disease progression and as ligands for various receptors. acs.orgacs.orgnih.gov

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule influence its biological activity. The benzofuran scaffold has been the subject of extensive SAR investigations. nih.govmdpi.comku.ac.ae

The position and nature of substituents on the benzofuran ring are critical determinants of biological activity. mdpi.com Halogenation, in particular, can significantly impact a compound's potency and pharmacokinetic profile. The iodine atom in this compound can influence lipophilicity and binding interactions with target proteins. SAR studies on halogenated benzofurans have shown that the position of the halogen is a crucial factor for cytotoxic activity against cancer cell lines. mdpi.comnih.gov

The C-3 position is another key site for SAR exploration. Modifying the ethyl carboxylate group to various amides has been a successful strategy in developing potent bioactive compounds. For example, in a series of benzofuran derivatives designed as orally active osteogenic agents, modifications at the C-3 and C-5 positions were crucial, leading to the identification of a potent inhibitor of cyclin-dependent kinase 8 (CDK8). nih.gov Similarly, research into inhibitors for Pks13, a tuberculosis drug target, involved the conversion of a benzofuran-3-carboxylate ester into various amides to optimize activity. acs.org These examples highlight how the functional groups present in this compound are pivotal for systematic SAR studies.

Derivatives of the benzofuran scaffold have been shown to interact with a variety of biological targets, and in vitro assays are essential for elucidating their mechanisms of action. These studies often involve measuring enzyme inhibition or receptor binding affinities.

The versatility of the benzofuran core allows it to be tailored to fit the active sites of different enzymes. For instance, a series of 3,5-disubstituted benzofuran derivatives were synthesized and found to promote osteoblast differentiation. nih.gov The lead compound from this study, 3-{4-[2-(2-isopropoxyethoxy)ethoxy]phenyl}benzofuran-5-carboxamide, was identified as a potent inhibitor of cyclin-dependent kinase 8 (CDK8), suggesting a mechanism for its bone-forming activity. nih.gov In another study, benzofuran derivatives were optimized as inhibitors of the thioesterase domain of polyketide synthase 13 (Pks13), an essential enzyme in Mycobacterium tuberculosis. acs.org

Beyond enzyme inhibition, iodinated benzofuran derivatives have been used to study receptor binding. The radiolabeled compound ¹²³I-iodobenzofuran (IBF) has been utilized in Single-Photon Emission Computed Tomography (SPECT) to quantify D2 receptor binding in the human brain, demonstrating that such scaffolds can be adapted into tools for neuroreceptor research. nih.gov

| Benzofuran Derivative Class | Target Enzyme | Therapeutic Area | Key Findings | Reference |

|---|---|---|---|---|

| 3,5-Disubstituted Benzofuran Carboxamides | Cyclin-dependent kinase 8 (CDK8) | Osteoporosis | Identified potent inhibitors that promote osteoblast differentiation. | nih.gov |

| Benzofuran-3-Carboxamides | Polyketide Synthase 13 (Pks13) Thioesterase | Tuberculosis | Developed inhibitors of a novel clinical target for TB. | acs.org |

| Benzene-sulfonamide-based Benzofurans | Hypoxia-inducible factor (HIF-1) pathway | Cancer | Designed to inhibit the HIF-1 pathway in malignant cancers. | nih.gov |

| Benzofuran-pyrazoline hybrids | Src and ZAP-70 kinases | Cancer | Compound 14c showed significant inhibition of Src and ZAP-70 kinases. | nih.gov |

A particularly significant application of iodinated benzofurans, including derivatives of this compound, is in the development of molecular probes for imaging biological structures in vitro. The presence of an iodine atom is ideal for introducing a radioactive iodine isotope (e.g., ¹²³I or ¹²⁵I), creating radioligands for imaging techniques like SPECT or for use in in vitro binding assays and autoradiography.

A primary focus of this research has been Alzheimer's disease, which is characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain. nih.gov Small molecules that can bind specifically to these Aβ aggregates are urgently needed as diagnostic imaging agents. Several research groups have designed and synthesized iodinated benzofuran derivatives for this purpose. nih.govacs.org In one study, both 5- and 6-iodobenzofuran (B13004773) derivatives were synthesized and shown to have an excellent binding affinity for Aβ aggregates, with Kᵢ values in the subnanomolar range. nih.gov

The typical synthetic route to these radioiodinated probes involves preparing a tributyltin precursor from the corresponding iodo-benzofuran. nih.govnih.gov This precursor then undergoes an iododestannylation reaction with radioactive iodine to yield the final imaging agent. The non-radioactive this compound is a potential starting material for such a synthesis. In vitro evaluation of these probes involves competitive binding assays using synthetic Aβ aggregates to determine their binding affinity (Kᵢ). nih.govnih.gov These studies have demonstrated that the benzofuran scaffold is a highly promising platform for developing specific, high-affinity molecular probes for Aβ plaques. nih.govsnmjournals.org

| Compound Type | Specific Compound/Derivative | Binding Affinity (Kᵢ, nM) | Reference |

|---|---|---|---|

| Iodobenzofuran Derivative | 2-(4'-Dimethylaminophenyl)-6-iodobenzofuran | 0.54 | nih.gov |

| Iodobenzofuran Derivative | 2-(4'-Methylaminophenyl)-6-iodobenzofuran | 0.89 | nih.gov |

| Iodobenzofuran Derivative | 2-(4'-Aminophenyl)-5-iodobenzofuran | 0.59 | nih.gov |

| Fluorinated Benzofuran Derivative | Compound 5 (aminophenyl moiety) | 4.10 | nih.gov |

| Fluorinated Benzofuran Derivative | Compound 7 (dimethylaminophenyl moiety) | 2.82 | nih.gov |

Viii. Future Directions and Emerging Research Avenues for Ethyl 6 Iodobenzofuran 3 Carboxylate

Development of Novel and Sustainable Synthetic Methodologies

The advancement of organic synthesis is increasingly driven by the principles of green and sustainable chemistry. chemistryviews.org Future research should prioritize the development of more environmentally benign and efficient methods for the synthesis of Ethyl 6-iodobenzofuran-3-carboxylate and its analogs. Current synthetic routes often rely on traditional methods that may involve harsh conditions or the use of stoichiometric, non-recyclable reagents.

Emerging strategies could focus on:

Palladium-on-Carbon (Pd/C) Catalysis: The use of heterogeneous catalysts like Pd/C offers advantages such as stability, ease of removal through filtration, and the potential for recycling and reuse for multiple cycles. chemistryviews.org Developing a Pd/C-catalyzed cyclization for constructing the 6-iodobenzofuran (B13004773) core would represent a significant step towards a more sustainable process.

Metal-Free Cyclizations: Research into cyclization reactions mediated by hypervalent iodine reagents presents a promising metal-free alternative. organic-chemistry.org These methods can provide good yields of 2-arylbenzofurans and could be adapted for the synthesis of the target molecule.

One-Pot Syntheses: Designing one-pot, multi-component reactions that combine starting materials to form the final benzofuran (B130515) structure in a single operation can significantly improve efficiency by reducing intermediate isolation and purification steps. acs.orgnih.gov This approach minimizes solvent waste and energy consumption.

| Methodology | Key Features | Potential Advantages for Sustainability | References |

|---|---|---|---|

| Traditional Multi-Step Synthesis | Sequential reactions with isolation of intermediates. Often uses stoichiometric reagents. | Well-established but often less efficient and generates more waste. | General Organic Chemistry |

| Heterogeneous Catalysis (e.g., Pd/C) | Use of a solid, recyclable catalyst. | Reduces metal contamination in products, catalyst can be reused, simple workup. | chemistryviews.org |

| Hypervalent Iodine-Mediated Cyclization | Avoids the use of transition metals. | Eliminates concerns about toxic heavy metal residues. | organic-chemistry.org |

| One-Pot Tandem Reactions | Multiple bond-forming events occur in a single reaction vessel. | Increases step economy, reduces solvent usage and purification waste. | acs.orgnih.govmdpi.com |

Advanced Catalyst Design for Selective Transformations

The functional groups on this compound make it an ideal substrate for catalyst-driven transformations. The iodine atom is particularly valuable as a site for cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the introduction of a wide variety of substituents at the 6-position. acs.orgnumberanalytics.com Future research should focus on designing advanced catalysts that enable highly selective and efficient modifications of the molecule.

Key areas for catalyst development include:

Regioselective Functionalization: While the 6-iodo position is a prime site for cross-coupling, catalysts could be designed to selectively activate other C-H bonds on the benzofuran ring, enabling functionalization at positions that are otherwise difficult to access. numberanalytics.com

Asymmetric Catalysis: For derivatives where chirality is introduced, the development of chiral catalysts for asymmetric synthesis will be crucial. This is particularly relevant if the scaffold is to be used for developing therapeutic agents where stereochemistry often dictates biological activity. durham.ac.uk

Tandem Catalysis: Creating catalytic systems that can facilitate multiple transformations in a single pot, such as a cyclization followed by a cross-coupling reaction, would streamline the synthesis of complex derivatives. mdpi.com

| Reaction Type | Catalyst System Example | Purpose | References |

|---|---|---|---|

| Sonogashira Coupling | Palladium-Copper (e.g., (PPh₃)PdCl₂/CuI) | Introduction of alkyne groups at the 6-position for further modification. | acs.orgnih.gov |

| Suzuki Coupling | Palladium-based (e.g., Pd(OAc)₂) with a phosphine (B1218219) ligand | Formation of a C-C bond by coupling with boronic acids to introduce aryl or vinyl groups. | numberanalytics.com |

| Heck Coupling | Palladium-based | Introduction of alkene substituents. | numberanalytics.com |

| C-H Activation | Transition metals like Rhodium, Iridium, or Palladium | Direct functionalization of other positions on the benzofuran ring. | numberanalytics.com |

Integration with Flow Chemistry and Automated Synthesis Techniques

Flow chemistry, or continuous-flow synthesis, is emerging as a powerful technology in modern organic synthesis, offering significant advantages over traditional batch processing. durham.ac.uknih.gov Applying this technology to the synthesis and derivatization of this compound could lead to more efficient, safer, and scalable production. mdpi.comuc.pt

Future research in this area should explore:

Continuous-Flow Synthesis of the Scaffold: Developing a complete, multi-step flow process for the synthesis of the core molecule would allow for high reproducibility and control over reaction parameters. uc.pt This can be particularly beneficial for managing exothermic reactions or handling unstable intermediates.

Automated Derivatization: Integrating the flow synthesis platform with automated robotic systems would enable the rapid creation of libraries of derivatives. nih.gov By programming the system to introduce different reagents for cross-coupling reactions at the 6-position, a large number of unique compounds can be synthesized for high-throughput screening.

In-line Purification and Analysis: A key advantage of flow chemistry is the ability to incorporate in-line purification (e.g., using scavenger resins) and real-time analytical techniques (e.g., NMR, FT-IR). durham.ac.uknih.gov This allows for immediate quality control and optimization, accelerating the discovery process.

| Parameter | Benefit in Flow Chemistry | References |

|---|---|---|

| Safety | Small reaction volumes under controlled conditions minimize risks associated with hazardous reagents or exothermic reactions. | nih.govuc.pt |

| Scalability | Production can be scaled up by running the system for longer periods, avoiding the challenges of scaling up batch reactors. | mdpi.comuc.pt |

| Reproducibility | Precise control over temperature, pressure, and residence time leads to highly consistent product quality. | uc.pt |

| Efficiency | Reduced reaction times due to enhanced heat and mass transfer; potential for telescoping multiple reaction steps without intermediate isolation. | durham.ac.uknih.gov |

Deeper Exploration of Structure-Function Relationships via Integrated Computational and Experimental Approaches

Benzofuran derivatives are known to possess a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govnih.govmdpi.com To rationally design novel therapeutic agents based on the this compound scaffold, a deep understanding of its structure-activity relationships (SAR) is essential. nih.gov An integrated approach combining computational modeling with experimental validation is a powerful strategy to achieve this.

Future directions include:

Molecular Docking Studies: Computational tools can be used to predict how derivatives of the scaffold might bind to specific biological targets, such as protein kinases or enzymes involved in disease pathways. nih.govresearchgate.net This can help prioritize which compounds to synthesize.

Quantitative SAR (QSAR): By synthesizing a library of derivatives and measuring their biological activity, QSAR models can be built to correlate specific structural features (e.g., the nature of the substituent at the 6-position) with potency.

Experimental Validation: The predictions from computational models must be validated through in vitro biological assays. This iterative cycle of prediction, synthesis, and testing is crucial for optimizing lead compounds.

| Step | Technique/Method | Objective | References |

|---|---|---|---|

| 1. Target Identification | Literature review, bioinformatics | Select a relevant biological target (e.g., a specific enzyme or receptor). | nih.govencyclopedia.pub |

| 2. Computational Modeling | Molecular Docking, Molecular Dynamics | Predict the binding mode and affinity of virtual derivatives to the target. | nih.govresearchgate.net |

| 3. Synthesis | Parallel synthesis, flow chemistry | Synthesize a focused library of compounds based on computational predictions. | nih.gov |

| 4. In Vitro Screening | Enzymatic assays, cell-based assays | Experimentally measure the biological activity of the synthesized compounds. | mdpi.comnih.gov |

| 5. SAR Analysis | QSAR modeling, data analysis | Establish relationships between chemical structure and biological activity to guide the next design cycle. | nih.gov |

Expanding Research on Ligand Design for Diverse In Vitro Biological Systems

The structural features of this compound make it an excellent starting point for the design of ligands aimed at diverse biological targets. encyclopedia.pub The ability to easily modify the 6-position allows for the systematic exploration of how different chemical functionalities impact binding and activity.

Promising research avenues include:

Kinase Inhibitors: Many existing kinase inhibitors feature heterocyclic scaffolds. Derivatives of the benzofuran could be designed to target specific kinases involved in cancer cell proliferation. encyclopedia.pub

Protein-Protein Interaction Modulators: The planar benzofuran core can serve as a base for building molecules that can disrupt or stabilize protein-protein interactions, a challenging but increasingly important area of drug discovery.

Nucleic Acid Binders: Benzofuran derivatives have been shown to interact with nucleic acids, suggesting their potential as anticancer agents that function via this mechanism. nih.gov

Serum Albumin Binders: Understanding the interaction with transport proteins like serum albumin is crucial for drug development. Benzofurans have been studied for their ability to bind to these proteins, which could act as carriers for drug delivery. nih.govencyclopedia.pub

| Modification at 6-Position | Potential Biological Target | Rationale | References |

|---|---|---|---|

| Aromatic and Heteroaromatic Rings | Kinase ATP-binding pocket | Mimics the adenine (B156593) region of ATP and can form key hydrogen bonds and π-stacking interactions. | nih.govencyclopedia.pub |

| Flexible Alkyl Chains with Polar Groups | G-protein coupled receptors (GPCRs) | Can access deep binding pockets and form specific interactions with polar residues. | General Medicinal Chemistry |

| Positively Charged Moieties (e.g., amines) | DNA minor groove | Electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA. | nih.gov |

| Extended Planar Systems | Protein-protein interaction surfaces | Can disrupt the large, flat surfaces often involved in these interactions. | General Medicinal Chemistry |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.